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Abstract

This technical guide provides a comprehensive overview of 3-(4-Methylphenoxy)propanoic
acid, a significant chemical intermediate. The document is intended for researchers, scientists,
and professionals in drug development and fine chemical synthesis. It details the compound's
physicochemical properties, outlines a robust synthesis protocol based on the Williamson ether
synthesis, and explores its potential applications. This guide emphasizes the underlying
chemical principles and experimental considerations to ensure scientific integrity and
reproducibility.

Introduction

3-(4-Methylphenoxy)propanoic acid, also known as 3-(p-tolyloxy)propanoic acid, belongs to
the class of phenoxyalkanoic acids. This class of compounds is of significant interest in
medicinal chemistry and materials science due to the versatile reactivity of the carboxylic acid
group and the modifiable aromatic ring. The ether linkage provides stability and influences the
overall electronic and conformational properties of the molecule. Understanding the synthesis
and characteristics of this compound is crucial for its effective utilization as a building block in
the development of more complex molecules with desired biological or material properties.
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Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is
fundamental for its application in research and development. These properties dictate the
conditions required for its handling, purification, and characterization.

Physicochemical Properties

The key physicochemical properties of 3-(4-Methylphenoxy)propanoic acid are summarized
in the table below. These values are critical for predicting its behavior in various solvents and at
different temperatures, which is essential for designing reaction and purification protocols.

Property Value Source
CAS Number 25173-37-9 AiFChem
Molecular Formula C10H1203 AiFChem
Molecular Weight 180.20 g/mol PubChem
3-(4-methylphenoxy)propanoic
IUPAC Name ( yP y)prop PubChem
acid
Predicted XLogP3 2.2 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor
3 PubChem
Count
Rotatable Bond Count 4 PubChem

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of
synthesized compounds. While a comprehensive public spectral database for 3-(4-
Methylphenoxy)propanoic acid is not readily available, the expected spectral features can be
predicted based on its structure.

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to
show distinct signals corresponding to the aromatic protons of the p-cresol moiety, the
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methyl group protons, and the two methylene groups of the propanoic acid chain. The
chemical shifts and splitting patterns of these signals would confirm the connectivity of the
molecule.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum would provide
evidence for all ten carbon atoms in the molecule, including the carbonyl carbon of the
carboxylic acid, the carbons of the aromatic ring, the methyl carbon, and the methylene
carbons.

e FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit
characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the
C=0 stretch of the carbonyl group, the C-O-C stretch of the ether linkage, and the C-H
stretches of the aromatic and aliphatic parts of the molecule.

e Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak
corresponding to the molecular weight of the compound (180.20 g/mol ) and characteristic
fragmentation patterns that can further confirm its structure.

Synthesis of 3-(4-Methylphenoxy)propanoic Acid

The most logical and widely applicable method for the synthesis of 3-(4-
Methylphenoxy)propanoic acid is the Williamson ether synthesis. This classic reaction
involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

Synthesis Strategy and Rationale

The Williamson ether synthesis is a robust and high-yielding method for preparing ethers. The
reaction proceeds via an SN2 mechanism, where a deprotonated alcohol or phenol acts as the
nucleophile, attacking an alkyl halide.

The synthesis of 3-(4-Methylphenoxy)propanoic acid involves the reaction of p-cresol (4-
methylphenol) with a 3-halopropanoic acid, typically 3-chloropropanoic acid or 3-
bromopropanoic acid, in the presence of a base. The base deprotonates the phenolic hydroxyl
group of p-cresol, forming the more nucleophilic p-methylphenoxide ion. This phenoxide then
attacks the electrophilic carbon atom bearing the halogen in the 3-halopropanoic acid,
displacing the halide and forming the ether linkage.
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Reactants

p-Cresol Base 3-Halopropanoic Acid
(4-Methylphenol) (e.g., NaOH, KOH) (e.g., 3-Chloropropanoic Acid)

Electrophile

Reactign Steps
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3-(4-Methylphenoxy)propanoic Acid
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Detailed Experimental Protocol

This protocol is a generalized procedure based on the principles of the Williamson ether
synthesis.
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Materials:

e p-Cresol (4-methylphenol)

e 3-Chloropropanoic acid

e Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
o Water (distilled or deionized)

e Concentrated hydrochloric acid (HCI)

o Diethyl ether or other suitable organic solvent for extraction
e Anhydrous sodium sulfate or magnesium sulfate

» Activated charcoal (optional, for decolorization)

o Solvent for recrystallization (e.g., hot water, ethanol/water mixture, or toluene)
Procedure:

o Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a
reflux condenser, dissolve a chosen amount of sodium hydroxide in water. To this basic
solution, add an equimolar amount of p-cresol and stir until a clear solution of sodium p-
methylphenoxide is formed.

¢ Nucleophilic Substitution Reaction: To the phenoxide solution, add an equimolar amount of
3-chloropropanoic acid. Heat the reaction mixture to reflux and maintain it at this temperature
for several hours. The progress of the reaction can be monitored by thin-layer
chromatography (TLC).

o Workup and Isolation: After the reaction is complete, cool the mixture to room temperature.
Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is acidic
(test with litmus paper). This step protonates the carboxylate to form the desired carboxylic
acid and also neutralizes any excess base. The product may precipitate out of the solution
upon acidification.
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o Extraction: Transfer the acidified mixture to a separatory funnel and extract the product into
an organic solvent like diethyl ether. The organic layer will contain the desired product, while
inorganic salts will remain in the aqueous layer.

o Purification:

o Wash the organic layer with water and then with brine to remove any remaining water-
soluble impurities.

o Dry the organic layer over an anhydrous drying agent such as sodium sulfate.

o Filter off the drying agent. If the solution is colored, it can be treated with activated
charcoal and then filtered.

o Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude
product.

e Recrystallization: Purify the crude product by recrystallization from a suitable solvent to
obtain pure crystals of 3-(4-Methylphenoxy)propanoic acid.

Self-Validating System and Causality

e Base Selection: A strong base like NaOH or KOH is crucial to deprotonate the weakly acidic
phenolic hydroxyl group of p-cresol, thereby generating the highly nucleophilic phenoxide ion
required for the SN2 reaction.

o Solvent Choice: The reaction is often carried out in water or a polar protic solvent, which can
solvate both the ionic phenoxide and the polar 3-halopropanoic acid.

» Acidic Workup: Acidification is a critical step to convert the sodium salt of the product
(sodium 3-(4-methylphenoxy)propanoate) into the free carboxylic acid, making it extractable
into an organic solvent.

 Purification: Recrystallization is a necessary final step to remove any unreacted starting
materials or side products, ensuring the high purity of the final compound.

Potential Applications
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While specific, large-scale applications of 3-(4-Methylphenoxy)propanoic acid are not
extensively documented in readily available literature, its structure suggests several potential
areas of use, particularly as a chemical intermediate.

o Pharmaceutical Synthesis: Phenoxyalkanoic acids are known scaffolds in drug discovery.
For instance, they are related to fibrate drugs used to lower cholesterol and to certain
herbicides that act as synthetic auxins. 3-(4-Methylphenoxy)propanoic acid can serve as a
starting material for the synthesis of more complex molecules with potential therapeutic
activities.

o Agrochemicals: The structural similarity to phenoxy herbicides suggests that derivatives of
this compound could be explored for their potential as plant growth regulators or herbicides.

» Fine Chemical Synthesis: The carboxylic acid functionality allows for a wide range of
chemical transformations, such as esterification, amidation, and reduction, making it a
versatile building block for the synthesis of various fine chemicals and specialty materials.

Conclusion

3-(4-Methylphenoxy)propanoic acid (CAS No. 25173-37-9) is a valuable chemical
intermediate that can be reliably synthesized via the Williamson ether synthesis. This guide has
provided a detailed overview of its properties, a step-by-step synthesis protocol with
justifications for the experimental choices, and an outlook on its potential applications. The
information presented herein is intended to equip researchers and scientists with the necessary
knowledge to confidently work with and utilize this compound in their research and
development endeavors.
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[https://www.benchchem.com/product/b147150#3-4-methylphenoxy-propanoic-acid-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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